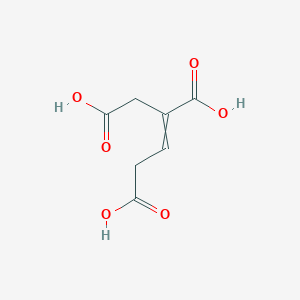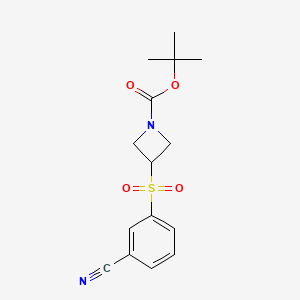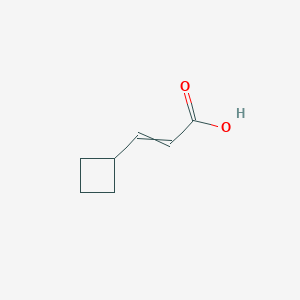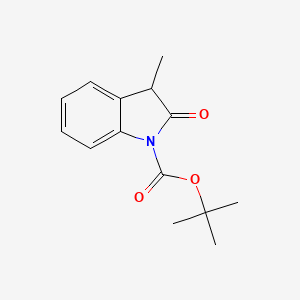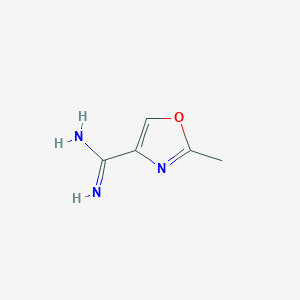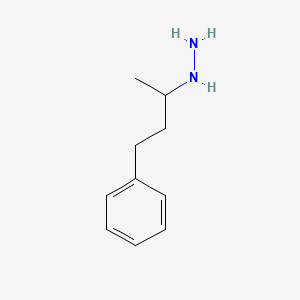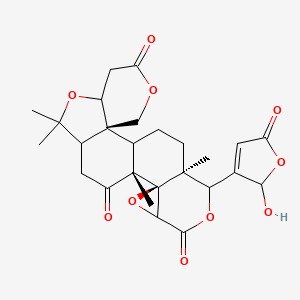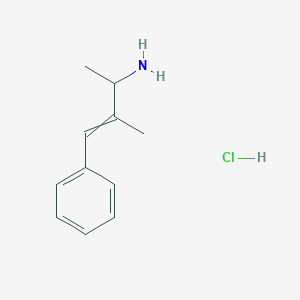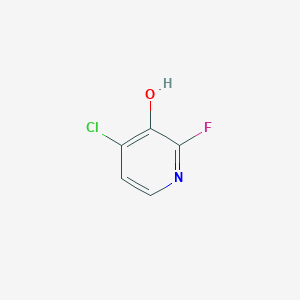
4-Chloro-2-fluoropyridin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-fluoropyridin-3-OL is an organic compound with the chemical formula C5H3ClFNO. It is a white to pale yellow solid with a unique chemical structure, characterized by the presence of both chlorine and fluorine atoms on a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) and ammonium formate . Another approach involves the use of fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures .
Industrial Production Methods
Industrial production of 4-Chloro-2-fluoropyridin-3-OL may involve large-scale organic synthesis techniques, utilizing specialized equipment and conditions to ensure high yield and purity. The process typically requires careful control of reaction parameters, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-fluoropyridin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium methoxide, palladium on carbon (Pd/C), ammonium formate, aluminum fluoride (AlF3), and copper fluoride (CuF2) . Reaction conditions often involve elevated temperatures and the use of solvents such as dimethylformamide (DMF) .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-fluoropyridin-3-OL has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-fluoropyridin-3-OL involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms on the pyridine ring can influence its reactivity and binding affinity to various biological molecules . The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoropyridin-4-OL: Similar in structure but lacks the chlorine atom.
6-Chloro-2-fluoropyridin-3-OL: Similar but with a different substitution pattern on the pyridine ring.
Uniqueness
4-Chloro-2-fluoropyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H3ClFNO |
|---|---|
Molekulargewicht |
147.53 g/mol |
IUPAC-Name |
4-chloro-2-fluoropyridin-3-ol |
InChI |
InChI=1S/C5H3ClFNO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H |
InChI-Schlüssel |
BIUWHQAQXUPAMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1Cl)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


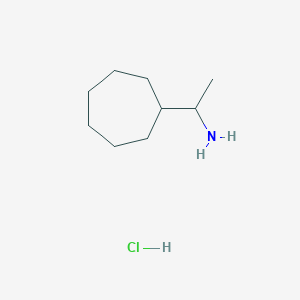
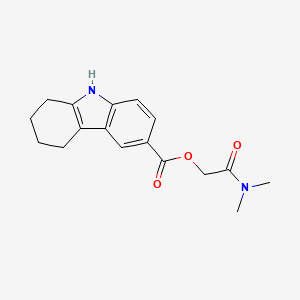
![4-Amino-2-{[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12439510.png)

